Molecular Weight Differentiation from Non-Fluorinated Analog
The presence of the 6-fluoro substituent increases the molecular weight of 6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine to 165.21 g/mol (C₁₀H₁₂FN), compared to 147.22 g/mol (C₁₀H₁₃N) for the non-fluorinated analog N-methyl-2,3-dihydro-1H-inden-1-amine . This 18 Da mass difference provides unambiguous chromatographic and mass spectrometric resolution between the two compounds, enabling confident identity confirmation and quantification in reaction monitoring or purity assessment workflows .
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 165.21 g/mol (C₁₀H₁₂FN) |
| Comparator Or Baseline | N-methyl-2,3-dihydro-1H-inden-1-amine: 147.22 g/mol (C₁₀H₁₃N) |
| Quantified Difference | +18.0 g/mol (12.2% increase) |
| Conditions | Calculated from molecular formula; verified by supplier-provided LC-MS data |
Why This Matters
This mass difference is analytically significant for LC-MS method selectivity, ensuring that trace-level detection or quantification of the target compound is not confounded by the non-fluorinated analog.
